Methyl 3,5-diaminopyrazine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, often involves reactions such as condensation of specific ketones with diamine precursors or through regioselective synthesis techniques. These processes are crucial for achieving the desired regioselectivity and yield of the target compound (Zhang, Haight, Ford, & Parekh, 2001). Additionally, methods such as Pd-catalyzed C–N Buchwald–Hartwig cross-coupling have been utilized for synthesizing novel methyl pyrazinecarboxylates, demonstrating the versatility of synthetic approaches in accessing these compounds (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, is characterized by X-ray crystallography and spectroscopic methods. Studies have detailed the centrosymmetric molecular structure, indicating the presence of hydrogen-bond interactions within the crystal, showcasing the importance of structural analysis in understanding the compound's properties (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).
Chemical Reactions and Properties
Methyl 3,5-diaminopyrazine-2-carboxylate undergoes various chemical reactions, including cross-coupling, to yield compounds with potential antitumor activity. These chemical transformations are pivotal in exploring the compound's utility in synthesizing molecules with significant biological activities (Rodrigues et al., 2021).
Physical Properties Analysis
The physical properties of Methyl 3,5-diaminopyrazine-2-carboxylate and related compounds are typically characterized through methods such as vibrational spectroscopy, which provides insights into the compound's stability and reactivity. Such analyses are crucial for the development of new materials and for understanding the compound's behavior in various conditions (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).
Chemical Properties Analysis
The chemical properties of Methyl 3,5-diaminopyrazine-2-carboxylate, including its reactivity and interaction with other molecules, are central to its application in synthesis. For example, its reactivity in the formation of novel heterocyclic compounds through reactions with various reagents underlines the compound's versatility in organic synthesis (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
methyl 3,5-diaminopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVITOFKPGSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569063 | |
Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-diaminopyrazine-2-carboxylate | |
CAS RN |
1458-19-1 | |
Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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